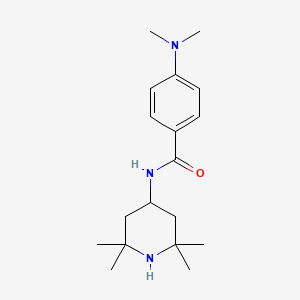

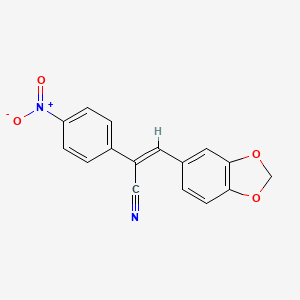

N-(5-tert-butyl-2-methyl-3-furoyl)methionine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-tert-butyl-2-methyl-3-furoyl)methionine, commonly known as BMF, is a naturally occurring compound found in various plants and fruits. It is a sulfur-containing amino acid derivative that has gained attention in recent years due to its potential use in scientific research.

Aplicaciones Científicas De Investigación

Methionine as a Precursor in Synthesis

Methionine serves as a crucial precursor in the synthesis of other amino acids and compounds. It is converted into diastereoisomerically pure compounds, indicating its utility in the enantioselective synthesis of α-branched vinylglycines and other amino acids. This showcases methionine's role in producing specific derivatives that have applications in medicinal chemistry and synthesis (Weber et al., 1986).

Methionine in Inhibitor Development

Methionine derivatives are used in the development of enzyme inhibitors. For example, compounds derived from methionine have been utilized as potent inhibitors of specific enzymes like rat methionine adenosyltransferases. These findings are important for developing therapeutic agents targeting specific metabolic pathways (Kappler et al., 1987).

Methionine and Cellular Biochemistry

Methionine plays a central role in cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. This extensive role supports its study in contexts like depression, dementia, liver disease, and osteoarthritis, highlighting methionine's broad therapeutic potential (Bottiglieri, 2002).

Methionine in Sulfur-Containing Amino Acid Overview

Methionine, as a sulfur-containing amino acid, has distinctive properties that make it essential in eukaryotic protein synthesis and susceptible to oxidative damage. Its metabolism involves activation to S-adenosylmethionine (SAM), highlighting its pivotal role in methylation reactions and as a precursor in various biosynthetic pathways (Brosnan & Brosnan, 2006).

Methionine in DNA Methylation and Inflammatory Responses

Methionine is also investigated for its effects on DNA methylation and inflammatory responses in macrophages. It has been found to attenuate lipopolysaccharide-induced inflammatory responses, suggesting a mechanism involving DNA methylation changes. This research provides insights into the interplay between nutrition and immunology, emphasizing amino acids' regulatory effects on the immune system (Ji et al., 2019).

Propiedades

IUPAC Name |

2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9-10(8-12(20-9)15(2,3)4)13(17)16-11(14(18)19)6-7-21-5/h8,11H,6-7H2,1-5H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGPUUAMVNMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)